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Abstract
N-formylamphetamine, a key intermediate in the Leuckart synthesis of amphetamine,

possesses a chiral center and exists as two enantiomers: (R)-N-formylamphetamine and (S)-N-

formylamphetamine. While the pharmacology and toxicology of amphetamine's stereoisomers

are well-documented, the specific stereochemical properties and differential biological activities

of N-formylamphetamine enantiomers are less characterized. This technical guide provides a

comprehensive overview of the stereochemistry of N-formylamphetamine, including its

synthesis, physicochemical properties, and analytical methods for enantiomeric separation.

Due to the limited availability of specific data for N-formylamphetamine enantiomers, this guide

also draws analogies from the extensively studied stereochemistry of amphetamine and N-

acylated amphetamine derivatives to provide a more complete understanding.

Introduction
N-formylamphetamine is primarily recognized as a synthetic precursor and a potential impurity

in illicitly manufactured amphetamine.[1] Its formation occurs during the Leuckart reaction, a

common method for amphetamine synthesis. The presence of a stereocenter at the alpha-

carbon of the propyl side chain gives rise to two enantiomers, (R)- and (S)-N-

formylamphetamine. The stereochemical configuration of these enantiomers is of significant

interest as it can influence the stereochemistry of the final amphetamine product and may

possess distinct pharmacological and metabolic profiles. Understanding the stereochemistry of
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N-formylamphetamine is crucial for forensic analysis, drug metabolism studies, and the

development of stereoselective synthetic and analytical methods.

Synthesis and Chiral Resolution
Synthesis of Racemic N-formylamphetamine
The most common method for synthesizing racemic N-formylamphetamine is the Leuckart

reaction, which involves the reductive amination of phenyl-2-propanone (P2P) using formamide

or a mixture of formic acid and ammonia.[1]

Experimental Protocol: Leuckart Reaction for Racemic N-formylamphetamine

Reactants: Phenyl-2-propanone, Formamide, Formic Acid (optional).

Procedure: A mixture of phenyl-2-propanone and a molar excess of formamide is heated.

Formic acid can be added to catalyze the reaction. The reaction mixture is typically heated at

a temperature between 160-180°C for several hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC). Upon completion, the excess formamide is

removed under reduced pressure. The resulting crude N-formylamphetamine can be purified

by distillation or chromatography.
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Stereospecific Synthesis and Chiral Resolution
Direct stereospecific synthesis of N-formylamphetamine enantiomers is not well-documented in

publicly available literature. However, one could envision a stereoselective approach starting

from chiral precursors, such as the corresponding optically active amphetamine enantiomers,

followed by N-formylation.

Chiral resolution of racemic N-formylamphetamine can be achieved using techniques such as

chiral chromatography. While specific protocols for N-formylamphetamine are scarce, methods

developed for the chiral separation of amphetamine and methamphetamine can be adapted.

Experimental Protocol: Chiral HPLC Separation (Adapted for N-formylamphetamine)

Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide

derivatives (e.g., cellulose or amylose carbamate) or cyclodextrins.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar

modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography.

For reversed-phase chromatography, a mixture of acetonitrile or methanol and an aqueous

buffer is employed. The exact composition and additives (e.g., acidic or basic modifiers)

need to be optimized for baseline separation of the enantiomers.

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly used.

Procedure: A solution of racemic N-formylamphetamine is injected onto the chiral column.

The mobile phase is pumped through the column at a constant flow rate. The differential

interaction of the enantiomers with the chiral stationary phase leads to their separation,

resulting in two distinct peaks in the chromatogram corresponding to the (R)- and (S)-

enantiomers.

Physicochemical Properties
Specific physicochemical data for the individual enantiomers of N-formylamphetamine are not

readily available. The data presented below is for the racemic mixture.
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Property Value Reference

Molecular Formula C₁₀H₁₃NO -

Molecular Weight 163.22 g/mol -

Melting Point 49-50 °C [2]

Boiling Point 119-121 °C at 0.12 Torr [2]

Appearance White to off-white solid [1]

Note: The specific rotation for the individual enantiomers of N-formylamphetamine is not

documented in the reviewed literature. For comparison, (S)-(+)-amphetamine has a specific

rotation of +41° to +44° (in water), while (R)-(-)-amphetamine has a specific rotation of -41° to

-44° (in water). It is expected that the N-formyl derivatives would also exhibit optical activity, but

the magnitude and direction of rotation would need to be determined experimentally.

Stereoselective Metabolism
The metabolism of N-formylamphetamine has not been specifically studied in a stereoselective

manner. However, it is reasonable to infer its metabolic fate from the well-established

stereoselective metabolism of amphetamine and methamphetamine. The primary metabolic

pathways for amphetamines include N-dealkylation, aromatic hydroxylation, and side-chain

hydroxylation, which are often catalyzed by cytochrome P450 enzymes, known for their

stereoselectivity.[3]

It is plausible that N-formylamphetamine undergoes hydrolysis to amphetamine, which is then

subject to stereoselective metabolism. Alternatively, the intact N-formylamphetamine molecule

could be a substrate for metabolic enzymes, potentially leading to different metabolic profiles

for the (R)- and (S)-enantiomers.
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Pharmacological Activity
Direct pharmacological data on the individual enantiomers of N-formylamphetamine is not

available. The pharmacological activity is likely to be significantly different from that of

amphetamine due to the presence of the N-formyl group, which would alter its polarity and

ability to interact with monoamine transporters and receptors.

It is hypothesized that N-formylamphetamine may act as a prodrug to amphetamine, with its

activity being dependent on the rate of in vivo hydrolysis to the parent amine. If this is the case,

the observed pharmacological effects would be dictated by the stereochemistry of the resulting

amphetamine enantiomers. (S)-amphetamine is known to be 3-4 times more potent as a

central nervous system stimulant than (R)-amphetamine.

Alternatively, the N-formylamphetamine enantiomers could possess their own intrinsic, albeit

likely weaker, pharmacological activity at monoamine transporters (dopamine transporter - DAT,

norepinephrine transporter - NET, and serotonin transporter - SERT) or other receptors.
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Conclusion
The stereochemistry of N-formylamphetamine is an area that warrants further investigation.

While it is established as a chiral intermediate in amphetamine synthesis, a detailed

characterization of its individual enantiomers is lacking in the scientific literature. The

development of stereospecific synthetic routes and validated chiral separation methods would

be invaluable for obtaining pure enantiomers for detailed physicochemical, metabolic, and

pharmacological evaluation. Such studies would not only enhance our understanding of this

specific compound but also contribute to the broader fields of forensic chemistry, drug

metabolism, and medicinal chemistry by providing insights into the structure-activity

relationships of N-acylated amphetamine derivatives. Future research should focus on

obtaining experimental data for the specific rotation, melting points, and receptor binding

affinities of (R)- and (S)-N-formylamphetamine to provide a more complete and accurate

stereochemical profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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